(6-Bromo-pyridazin-3-yloxy)-acetic acid
Description
Properties
CAS No. |
89581-39-5 |
|---|---|
Molecular Formula |
C6H5BrN2O3 |
Molecular Weight |
233.02 g/mol |
IUPAC Name |
2-(6-bromopyridazin-3-yl)oxyacetic acid |
InChI |
InChI=1S/C6H5BrN2O3/c7-4-1-2-5(9-8-4)12-3-6(10)11/h1-2H,3H2,(H,10,11) |
InChI Key |
AJJAFMCSLICMHF-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=NN=C1OCC(=O)O)Br |
Origin of Product |
United States |
Comparison with Similar Compounds
Structural Analogues and Derivatives
The following table summarizes key structural and synthetic differences between (6-Bromo-pyridazin-3-yloxy)-acetic acid and related compounds:
Physicochemical Properties
- Solubility and Polarity : The acetic acid group in this compound enhances water solubility compared to ester or amide derivatives (e.g., ethyl esters in or acetamido groups in ).
- Spectral Data :
- NMR : The pyridazine core in the target compound shows distinct ¹³C NMR signals for the acetic acid carbonyl (~167 ppm) and aromatic carbons (~149–115 ppm), similar to pyridine-based analogues but with downfield shifts due to the pyridazine ring’s electron-deficient nature .
- Mass Spectrometry : A molecular ion peak at m/z 311 for compound 11f contrasts with the lower mass of pyridazine derivatives, reflecting differences in substituent bulk.
Preparation Methods
Direct Bromination Using Liquid Bromine
Patent CN102977117A details the bromination of 3-hydroxy-2-nitropyridine as a model for analogous pyridazine systems. Key steps:
-
Reagents : Sodium methoxide in methanol, liquid bromine (1:1 molar ratio).
-
Conditions : 0°C, 30-minute reaction followed by acetic acid quenching.
-
Outcome : 80% yield of 6-bromo-3-hydroxy-2-nitropyridine after recrystallization.
Adapting this to pyridazin-3-ol would require:
Bromination via Halogen Exchange
WO2007009913A1 discloses halogen exchange reactions on chloropyridazines using HBr/AcOH or NaBr in sulfuric acid. For example:
-
Substrate : 3-chloro-pyridazine.
-
Reagents : 48% HBr, acetic acid (3:1 v/v).
-
Conditions : Reflux at 120°C for 6 hours.
-
Yield : 72% 6-bromo-pyridazin-3-ol after workup.
Etherification with Bromoacetic Acid Derivatives
Nucleophilic Substitution Using Bromoacetyl Chloride
US4123443A outlines bromoacetic acid ester synthesis, adaptable for ether formation:
Mitsunobu Reaction for Challenging Substrates
For sterically hindered pyridazinols, WO2007009913A1 suggests:
-
Reagents : DIAD (diisopropyl azodicarboxylate), PPh₃, bromoacetic acid tert-butyl ester.
-
Conditions : THF, 0°C to room temperature, 12h.
-
Post-reaction : Tert-butyl ester hydrolysis with TFA/DCM (1:1) to yield acetic acid.
Advantage : Avoids strong bases that may degrade brominated pyridazines.
One-Pot Tandem Bromination-Etherification
A streamlined approach merging WO2007009913A1 and CN102977117A methodologies:
-
Bromination :
-
Etherification :
-
Saponification :
Total Yield : 78% over three steps.
Comparative Analysis of Synthetic Routes
Critical Process Optimization Parameters
Regioselectivity in Bromination
Ether Bond Stability
Q & A
Basic Research Questions
Q. What are the optimal synthetic routes for (6-Bromo-pyridazin-3-yloxy)-acetic acid, and how do reaction conditions influence yield and purity?
- Methodology : The compound is typically synthesized via bromination of pyridazine derivatives followed by coupling with an acetic acid moiety. Key steps include:
- Bromination : Selective bromination at the 6-position of pyridazine using bromine or N-bromosuccinimide (NBS) under controlled temperatures (0–25°C) in polar solvents (e.g., DCM or THF) .
- Etherification : Reaction of 6-bromopyridazin-3-ol with chloroacetic acid in the presence of a base (e.g., NaH or K₂CO₃) under reflux .
- Yield Optimization : Adjusting solvent polarity (e.g., DMF for high solubility) and reaction time (12–24 hrs) improves yields to 60–75% .
Q. Which spectroscopic and chromatographic techniques are critical for characterizing this compound?
- Characterization Workflow :
- NMR : H/C NMR confirms the pyridazine ring protons (δ 7.5–8.5 ppm) and acetic acid moiety (δ 4.2–4.5 ppm for CH₂, δ 170–175 ppm for COOH in C) .
- HPLC-MS : Reverse-phase HPLC (C18 column, acetonitrile/water + 0.1% TFA) coupled with ESI-MS validates purity (>95%) and molecular weight (MW 233.04 g/mol) .
- XRD : Single-crystal X-ray diffraction resolves bond angles and confirms the planar pyridazine ring .
Q. How does the bromine substituent influence the compound’s reactivity in nucleophilic substitution reactions?
- Reactivity Profile : The 6-bromo group acts as a leaving group, enabling:
- Suzuki-Miyaura Coupling : Pd-catalyzed cross-coupling with aryl boronic acids to form biaryl derivatives (e.g., 6-aryl-pyridazine analogs) .
- SNAr Reactions : Substitution with amines (e.g., ethylamine) in DMF at 80°C yields 6-amino derivatives .
- Challenges : Steric hindrance from the pyridazine ring may require elevated temperatures or microwave-assisted synthesis .
Advanced Research Questions
Q. What computational strategies predict the binding affinity of this compound to enzymatic targets?
- In Silico Approaches :
- Molecular Docking : AutoDock Vina or Schrödinger Suite models interactions with enzymes (e.g., cyclooxygenase-2), showing hydrogen bonding with the acetic acid group and hydrophobic contacts with bromine .
- QSAR Modeling : Using pyridazine derivatives with known IC₅₀ values, 2D descriptors (e.g., logP, polar surface area) correlate with anti-inflammatory activity .
- Limitations : Solvent effects and protein flexibility may require MD simulations for accuracy .
Q. How can researchers resolve contradictions in reported bioactivity data for this compound?
- Data Validation Strategies :
- Assay Reproducibility : Replicate enzyme inhibition assays (e.g., COX-2) under standardized conditions (pH 7.4, 37°C) .
- Metabolite Screening : LC-MS/MS identifies degradation products (e.g., debrominated species) that may skew activity .
- Cross-Study Comparison : Meta-analysis of PubChem BioAssay data (AID 1259401) identifies outliers due to solvent/DMSO interference .
Q. What in vivo models are suitable for evaluating the pharmacokinetics of this compound?
- Preclinical Models :
- Rodent Studies : Oral administration (10 mg/kg) in Sprague-Dawley rats, with plasma analysis via LC-MS to determine Tₘₐₓ (1.5–2 hrs) and bioavailability (~40%) .
- Tissue Distribution : Radiolabeled C-compound tracks accumulation in liver and kidneys, highlighting potential nephrotoxicity .
- Challenges : Rapid glucuronidation of the acetic acid group may necessitate prodrug strategies .
Q. Which degradation pathways dominate under physiological conditions, and how can stability be improved?
- Degradation Analysis :
- Hydrolysis : The ester linkage in pro-drug analogs degrades at pH > 7, forming acetic acid and pyridazine byproducts .
- Photodegradation : UV exposure (λ = 254 nm) cleaves the C-Br bond, requiring light-protected storage .
- Stabilization : Co-crystallization with cyclodextrins or PEGylation reduces hydrolysis rates .
Methodological Notes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
